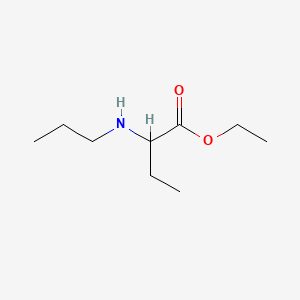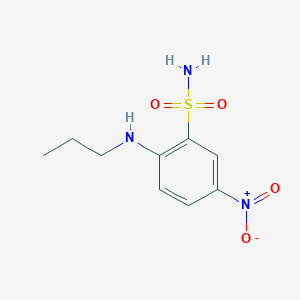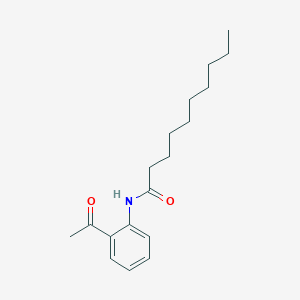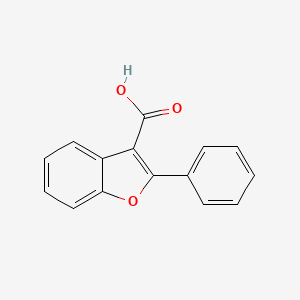
2-Phenylbenzofuran-3-carboxylic acid
概要
説明
2-Phenylbenzofuran-3-carboxylic acid is a fascinating organic compound belonging to the benzofuran family Benzofurans are characterized by their fused benzene and furan rings, and this particular compound features a phenyl group attached to the benzofuran structure
作用機序
Target of Action
Benzofuran compounds, a class to which 2-phenylbenzofuran-3-carboxylic acid belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that these compounds likely interact with a variety of cellular targets.
Mode of Action
Benzofuran derivatives have been found to exhibit diverse pharmacological activities, suggesting that they interact with their targets in a variety of ways
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that these compounds affect multiple biochemical pathways
Result of Action
Benzofuran compounds have been shown to exhibit strong biological activities, suggesting that they induce significant molecular and cellular changes
生化学分析
Biochemical Properties
2-Phenylbenzofuran-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit strong inhibitory activity against certain enzymes, which can be crucial in therapeutic applications . The interactions between this compound and these biomolecules are primarily based on binding interactions, which can lead to enzyme inhibition or activation, depending on the context.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, certain derivatives of this compound have shown significant cell growth inhibitory effects, making them potential candidates for anti-cancer therapies . The compound’s impact on cellular metabolism includes alterations in metabolic flux and changes in metabolite levels.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, leading to enzyme inhibition or activation . At the molecular level, this compound can inhibit key enzymes involved in various biochemical pathways, thereby exerting its therapeutic effects. Additionally, this compound can influence gene expression, further contributing to its biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term studies in vitro and in vivo have provided insights into the compound’s sustained effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects can be observed, indicating a threshold beyond which the compound’s safety is compromised. These dosage-dependent effects are crucial for determining the optimal therapeutic window for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism includes its conversion into different metabolites, which can have distinct biological activities. Understanding these metabolic pathways is essential for elucidating the compound’s overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution pattern of this compound can significantly impact its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is crucial for understanding the precise mechanisms through which this compound exerts its effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylbenzofuran-3-carboxylic acid typically involves the cyclization of phenyl-substituted furan derivatives. One common method is the cyclodehydration of 2-phenyl-3-hydroxybenzofuran-3-carboxylic acid under acidic conditions. Another approach involves the reaction of phenylacetic acid with furan in the presence of a strong acid catalyst.
Industrial Production Methods: On an industrial scale, the compound is often synthesized through a multi-step process that includes the initial formation of the benzofuran core followed by the introduction of the phenyl group. This process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions: 2-Phenylbenzofuran-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions often involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of 2-phenylbenzofuran-3,4-dicarboxylic acid.
Reduction: Reduction typically results in the formation of 2-phenylbenzofuran-3-hydroxymethyl-3-carboxylic acid.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
科学的研究の応用
2-Phenylbenzofuran-3-carboxylic acid has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activities such as antibacterial, antifungal, and antioxidant properties, making it useful in the development of new therapeutic agents.
Medicine: Research has shown that derivatives of this compound have potential anticancer properties, and they are being investigated for their use in cancer treatment.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
2-Phenylbenzofuran-3-carboxylic acid is similar to other benzofuran derivatives, such as 2-methylbenzofuran-3-carboxylic acid and 2-ethylbenzofuran-3-carboxylic acid. its unique phenyl group contributes to its distinct chemical and biological properties. While other benzofuran derivatives may have similar structures, the presence of the phenyl group in this compound enhances its reactivity and biological activity.
特性
IUPAC Name |
2-phenyl-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-15(17)13-11-8-4-5-9-12(11)18-14(13)10-6-2-1-3-7-10/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUYLMTUBSOVGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


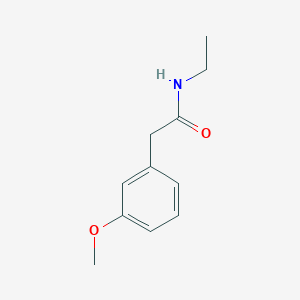
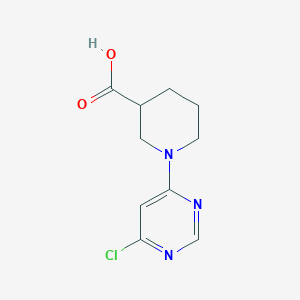
![Methyl 2-[(2,2-difluoroethyl)amino]acetate](/img/structure/B1429671.png)
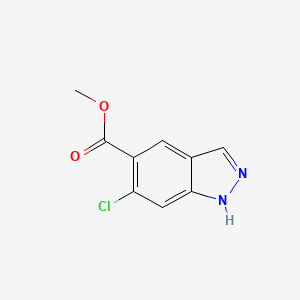

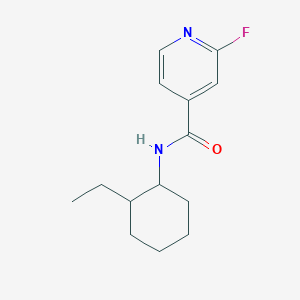
![[10]Cycloparaphenylene](/img/structure/B1429677.png)
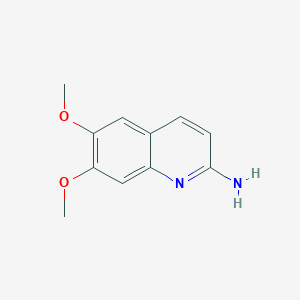
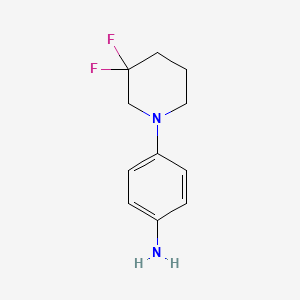
![3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1429681.png)
![ethyl 2-[(naphthalen-1-ylmethyl)amino]-2,3-dihydro-1H-indene-2-carboxylate](/img/structure/B1429682.png)
